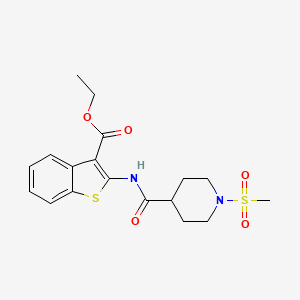
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as 3CPT, is a synthetic compound first synthesized by the research group of Prof. F. M. Barbara in the University of Bologna, Italy in the year 2002. It is an important member of the triazole family of compounds and has been extensively studied for its potential applications in the field of medicinal chemistry. 3CPT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of novel compounds for use in laboratory experiments.
科学的研究の応用
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of novel compounds for use in laboratory experiments.
In particular, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential use as an anti-inflammatory agent. In a study conducted by researchers at the University of Bologna, Italy, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide was found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human peripheral blood mononuclear cells. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential use as an anti-bacterial agent. In a study conducted by researchers at the University of Bologna, Italy, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide was found to inhibit the growth of several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
作用機序
The exact mechanism of action of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, as well as by interfering with the bacterial cell wall synthesis. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to inhibit the activity of several enzymes involved in the synthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharide.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, as well as to inhibit the activity of several enzymes involved in the synthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharide. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to possess anti-bacterial and anti-fungal properties, as well as to possess neuroprotective and anti-oxidant effects.
実験室実験の利点と制限
The use of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide in laboratory experiments offers several advantages. In particular, it is a relatively simple compound to synthesize and is available in a variety of forms, including powder, solution, and solid. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to the use of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide in laboratory experiments. In particular, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a relatively expensive compound and is not available in large quantities. In addition, the exact mechanism of action of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not yet fully understood, which can make it difficult to predict the exact effects of the compound in laboratory experiments.
将来の方向性
Given the wide range of biological activities and potential applications of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, there is much potential for further research. In particular, further studies are needed to better understand the exact mechanism of action of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and to identify new potential applications for the compound. In addition, further studies are needed to develop more efficient and cost-effective synthesis methods for N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and to identify more stable forms of the compound. Finally, further studies are needed to identify new potential therapeutic targets for N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, as well as to identify new ways to improve the pharmacological properties of the compound.
合成法
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can be synthesized by a number of methods, including the reaction of 3-chlorophenylpyrrolidine-1-carboxamide with 1H-1,2,3-triazole in the presence of a base such as sodium hydroxide. This reaction is typically carried out at temperatures between 80-100°C for a period of several hours, and yields a product with a purity of up to 99%. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can also be synthesized using a condensation reaction between 1H-1,2,3-triazole and 3-chlorophenylpyrrolidine-1-carboxylic acid.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-10-2-1-3-11(8-10)16-13(20)18-6-4-12(9-18)19-7-5-15-17-19/h1-3,5,7-8,12H,4,6,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVZQJZBOPHYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538404.png)
![1-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538408.png)
![4-chloro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538430.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6538433.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538442.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538460.png)
![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6538467.png)
![3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6538474.png)
![2-(2-fluorophenyl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B6538487.png)
![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B6538493.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B6538500.png)
![1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea](/img/structure/B6538512.png)